molecular formula C13H14ClN3O B258699 N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide

N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No. B258699
M. Wt: 263.72 g/mol
InChI Key: MCXPXVFBJJMUAI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists and has been shown to have a high affinity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors.

Scientific Research Applications

N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and has been investigated as a potential treatment for chronic pain conditions such as neuropathic pain and fibromyalgia. It has also been investigated as a potential treatment for nicotine addiction, as it has been shown to activate the same receptors in the brain that nicotine does.

Mechanism of Action

N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide acts as an agonist at the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in pain perception and reward pathways. This compound has been shown to have a high affinity for these receptors, leading to potent analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure in animal studies, indicating potential cardiovascular effects. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide is its potency and selectivity for the alpha-4 beta-2 subtype of nicotinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in pain perception and addiction. However, one limitation of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a treatment for nicotine addiction. Further studies are needed to determine the safety and efficacy of this compound in this context. Another area of interest is its potential as a treatment for chronic pain conditions. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Finally, studies on the cardiovascular and anti-inflammatory effects of this compound may provide insights into its potential therapeutic applications beyond pain management.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 2-chlorobenzylamine with ethyl 2-oxo-1-pyrrolidineacetate to form the intermediate 2-chlorobenzyl-1-ethylpyrrolidine-2,5-dione. This intermediate is then reacted with hydrazine hydrate to form the final product, this compound. The synthesis method has been optimized to produce high yields of pure product.

properties

Molecular Formula

C13H14ClN3O

Molecular Weight

263.72 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H14ClN3O/c1-2-17-12(7-8-16-17)13(18)15-9-10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3,(H,15,18)

InChI Key

MCXPXVFBJJMUAI-UHFFFAOYSA-N

SMILES

CCN1C(=CC=N1)C(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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